molecular formula C14H20O2 B6599355 tert-butyl 2,4,6-trimethylbenzoate CAS No. 1795-80-8

tert-butyl 2,4,6-trimethylbenzoate

Cat. No.: B6599355
CAS No.: 1795-80-8
M. Wt: 220.31 g/mol
InChI Key: MNYYIVRHRFGITB-UHFFFAOYSA-N
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Description

tert-Butyl 2,4,6-trimethylbenzoate ( 1795-80-8) is an aromatic ester with the molecular formula C 14 H 20 O 2 and a molecular weight of 220.307 g/mol . This compound is primarily valued in research for its role in studying reaction mechanisms, particularly in ester hydrolysis. Scientific investigations have shown that this ester undergoes acid-catalysed hydrolysis via alkyl-oxygen fission (A AL 1 mechanism), a pathway characterized by a significantly higher energy of activation (approximately 30 kcal/mol) compared to esters that hydrolyze via acyl-oxygen fission . The steric hindrance provided by the mesitylene (2,4,6-trimethyl) ring structure is key to directing this specific mechanistic pathway, making the compound a valuable model substrate for probing mechanistic and kinetic aspects of organic reactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 2,4,6-trimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9-7-10(2)12(11(3)8-9)13(15)16-14(4,5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYYIVRHRFGITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2,4,6 Trimethylbenzoate and Analogous Hindered Esters

Direct Esterification Routes and Optimization Strategies

Direct esterification involves the formation of the ester bond in a single step from the carboxylic acid and the alcohol. These methods often require specific activation or optimized conditions to proceed efficiently due to the inherent steric hindrance.

Condensation Reactions Utilizing Carbodiimides and Activating Agents

Carbodiimides are widely used as dehydrating agents to facilitate the formation of amides and esters from carboxylic acids. In the context of hindered ester synthesis, reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to activate the carboxylic acid. The key intermediate is an O-acylisourea, which is highly reactive towards nucleophilic attack by an alcohol.

To enhance the rate and yield of the reaction, particularly with a sterically demanding alcohol like tert-butanol (B103910), an activating agent or acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often essential. DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea or a derived anhydride (B1165640) to form a more reactive N-acylpyridinium salt, which is then readily attacked by the tertiary alcohol. For instance, the esterification of various carboxylic acids with tert-butyl alcohol can be achieved using EDC in combination with DMAP as the base and catalyst. researchgate.net While this method is effective, the yields can be moderate depending on the specific substrates. researchgate.net

Table 1: Carbodiimide-Mediated Esterification of Various Acids with tert-Butanol This table illustrates the application of activating agents in the synthesis of tert-butyl esters.

Data sourced from ResearchGate. researchgate.net

Acid-Catalyzed Esterification under Thermodynamically Controlled Conditions

The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid and an alcohol with an acid catalyst, is notoriously difficult for producing tertiary esters. wikipedia.org The reaction is an equilibrium process, and the presence of bulky substituents on the carboxylic acid (ortho-methyl groups) and the tertiary nature of the alcohol severely slow down the reaction rate. masterorganicchemistry.com Furthermore, tertiary alcohols are prone to elimination under the strongly acidic and heated conditions required for the reaction. wikipedia.org

To drive the equilibrium towards the product side, an excess of one reactant (typically the alcohol) is used, and the water formed as a byproduct must be continuously removed, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus. organic-chemistry.orgoperachem.com Strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are necessary. masterorganicchemistry.comorganic-chemistry.org Despite these optimizations, the yields for the esterification of hindered acids with tertiary alcohols are often low compared to reactions with primary or secondary alcohols. usm.my For 2,4,6-trimethylbenzoic acid, the steric hindrance from the two ortho-methyl groups makes the carbonyl carbon significantly less accessible to the nucleophilic attack of the already bulky tert-butanol.

Enzymatic or Biocatalytic Approaches to Hindered Ester Formation

Biocatalysis, particularly using lipases, offers a green and highly selective alternative for ester synthesis. researchgate.net Lipases can catalyze esterification in non-aqueous media under mild conditions, which can be advantageous for sensitive substrates. nih.govmbl.or.kr The catalytic mechanism typically follows a Ping-Pong Bi-Bi model, involving the formation of a covalent acyl-enzyme intermediate. researchgate.net

However, the application of lipases for the synthesis of sterically hindered esters like tert-butyl 2,4,6-trimethylbenzoate (B1236764) is challenging. The active site of a lipase, while versatile, can be sterically demanding. Bulky acylating agents, such as 2,4,6-trimethylbenzoic acid, are known to react more slowly than less hindered substrates like linear fatty acids. researchgate.net While lipases like Candida antarctica Lipase B (CALB) have a broad substrate scope, their efficiency can be significantly reduced by steric hindrance at both the acid and alcohol. nih.govnih.gov Therefore, while theoretically possible, enzymatic synthesis of this specific ester would likely require significant optimization, such as enzyme engineering or careful selection of reaction media, to achieve viable yields.

Indirect Synthetic Pathways via Precursors and Derivatization

Indirect methods circumvent the challenges of direct esterification by first converting the carboxylic acid or a simple ester into a more reactive intermediate before introducing the tert-butyl group.

Alcoholysis of Acyl Halides (e.g., 2,4,6-Trimethylbenzoyl Chloride) with tert-Butanol

A highly effective indirect route involves the conversion of the carboxylic acid into its corresponding acyl chloride, which is a much more reactive acylating agent. 2,4,6-Trimethylbenzoic acid can be converted to 2,4,6-trimethylbenzoyl chloride by refluxing with thionyl chloride (SOCl₂). uni.edu

The subsequent reaction of the acyl chloride with tert-butanol, known as alcoholysis, can still be sluggish due to steric hindrance. A simple mixing of 2,4,6-trimethylbenzoyl chloride and tert-butanol, even with a non-nucleophilic base like pyridine, may not yield the desired product efficiently. A more powerful method involves the use of lithium tert-butoxide, which is pre-formed by reacting tert-butanol with a strong base like n-butyllithium. orgsyn.org The highly nucleophilic alkoxide then readily attacks the acyl chloride to form the hindered ester in good yields. orgsyn.org This approach successfully overcomes the steric barrier posed by both reactants.

Table 2: Synthesis of Hindered tert-Butyl Esters via Alcoholysis of Acyl Chlorides This table presents examples of ester synthesis using the acyl chloride/alkoxide method.

Data sourced from Organic Syntheses. orgsyn.org

Transesterification Reactions Employing tert-Butylating Reagents

Transesterification provides another powerful indirect pathway, starting from a more easily prepared, less hindered ester, such as methyl 2,4,6-trimethylbenzoate. The methyl group is then exchanged for a tert-butyl group.

A common method involves the use of potassium tert-butoxide in an appropriate solvent. erpublication.orgnih.gov The tert-butoxide acts as both the source of the tert-butyl group and the catalyst for the transesterification. The reaction equilibrium is driven forward by the formation of a less soluble alkoxide (e.g., potassium methoxide).

More recently, catalytic methods for tert-butylation have been developed. One such approach uses tert-butyl acetate (B1210297) as both the tert-butylating agent and the solvent, with a catalytic amount of a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH). organic-chemistry.orgresearchgate.net This method has proven effective for a range of carboxylic acids, offering a simple and efficient route to tert-butyl esters under relatively mild conditions. organic-chemistry.org Another approach utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source under solvent-free conditions, offering a green and efficient alternative. rsc.org

Table of Mentioned Compounds

Formation as a Product or Intermediate in Cascade or Multi-component Reactions

Cascade reactions, which involve a series of intramolecular transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient methods in organic synthesis. tcichemicals.com They offer significant advantages by minimizing purification steps, reducing waste, and allowing for the rapid construction of complex molecules. tcichemicals.com

Despite the efficiency of these methods, a detailed review of the scientific literature indicates that the formation of tert-butyl 2,4,6-trimethylbenzoate specifically as a product or a key intermediate in a cascade or multi-component reaction has not been extensively reported.

However, general methodologies for the synthesis of tert-butyl esters through multi-component approaches have been developed. For instance, a transition metal-catalyzed multi-component synthesis involving halogenated benzene (B151609) carbonyl compounds has been reported for the preparation of various tert-butyl esters. google.com While these methods demonstrate the potential for MCRs in synthesizing hindered esters, their specific application to this compound has not been explicitly detailed. The development of a cascade or multi-component reaction for the direct synthesis of this highly substituted aromatic ester remains an area for future investigation.

Regioselective and Stereoselective Synthesis of Hindered Ester Scaffolds

The synthesis of sterically hindered esters like this compound requires precise control over the placement of substituent groups on the aromatic ring (regioselectivity) and, for chiral analogues, the three-dimensional arrangement of atoms (stereoselectivity).

Regioselective Synthesis

The regioselectivity in the synthesis of this compound is primarily established during the formation of its precursor, 2,4,6-trimethylbenzoic acid. The specific arrangement of the three methyl groups on the benzene ring is crucial. One common starting material for this is mesitylene (B46885) (1,3,5-trimethylbenzene).

A key challenge is the introduction of the carboxyl group at the C1 position, flanked by two methyl groups. Friedel-Crafts acylation of mesitylene is a common strategy to introduce a carbonyl group, which can then be converted to the carboxylic acid. For example, acylation with chloroacetyl chloride followed by a haloform reaction can yield the desired acid.

A one-step synthesis of 2,4,6-trimethylbenzoic acid from C9 aromatic by-products has also been reported, highlighting methods for its efficient production with high purity. researchgate.net The careful selection of starting materials and reaction conditions is essential to ensure the desired 2,4,6-substitution pattern and avoid the formation of other isomers.

Once the regiochemically pure 2,4,6-trimethylbenzoic acid is obtained, the final esterification step to introduce the bulky tert-butyl group is performed. A novel and efficient method for this transformation involves the use of di-tert-butyl dicarbonate ((Boc)₂O) under solvent- and base-free conditions facilitated by electromagnetic milling. rsc.org This green chemistry approach is particularly suitable for creating sterically hindered esters. rsc.org

Interactive Table: Regioselective Synthesis of 2,4,6-Trimethylbenzoic Acid

Starting MaterialReagentsKey TransformationProductReference
Mesitylene1. Chloroacetyl chloride, AlCl₃2. Sodium hypochloriteFriedel-Crafts acylation followed by haloform reaction2,4,6-Trimethylbenzoic acid researchgate.net
C9 aromatic by-productsSpecific conditions not detailedOne-step synthesis2,4,6-Trimethylbenzoic acid researchgate.net

Stereoselective Synthesis

The molecule this compound itself is achiral and therefore does not require stereoselective synthesis. However, the principles of stereoselective synthesis are critical when dealing with analogous hindered ester scaffolds that do contain chiral centers. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com These are chiral molecules that are temporarily attached to the substrate to direct the formation of a specific stereoisomer. numberanalytics.comnumberanalytics.com

For example, in the synthesis of chiral L-γ-methyleneglutamic acid amide prodrugs, a tert-butyl ester group is present. nih.gov The stereochemistry of the amino acid backbone is controlled throughout the synthetic sequence.

Synergistic bimetallic catalysis, using two different metal catalysts with distinct chiral ligands, has also emerged as a powerful tool for achieving high levels of enantio- and diastereoselectivity in the synthesis of chiral molecules, including those with sulfur-containing stereocenters. acs.org

Interactive Table: Examples of Stereoselective Synthesis of Hindered/Complex Esters

Reaction TypeKey FeaturesExample ApplicationReference
Chiral Auxiliary-Mediated SynthesisTemporary incorporation of a chiral molecule to direct stereochemistry.Synthesis of chiral L-γ-methyleneglutamic acid amide tert-butyl ester prodrugs. nih.gov
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity.Iridium-catalyzed enantioselective allylation in the synthesis of bipolarolides. acs.org
Synergistic Bimetallic CatalysisTwo distinct chiral metal catalysts work in concert to control stereochemistry.Asymmetric synthesis of S-propargyl sulfinamides. acs.org

Mechanistic Investigations of Hydrolysis and Solvolysis Reactions of Tert Butyl 2,4,6 Trimethylbenzoate

Acid-Catalyzed Hydrolysis: Kinetics, Thermodynamics, and Mechanistic Elucidation.

The acid-catalyzed hydrolysis of tert-butyl 2,4,6-trimethylbenzoate (B1236764) provides a classic example of how steric hindrance can dictate the reaction mechanism.

In the case of highly hindered esters like tert-butyl 2,4,6-trimethylbenzoate, the acid-catalyzed hydrolysis proceeds through a unimolecular alkyl-oxygen fission mechanism, designated as A_AL_1. rsc.org This pathway is favored because the significant steric hindrance provided by the ortho-methyl groups on the benzene (B151609) ring and the bulky tert-butyl group prevents the typical nucleophilic attack of water at the carbonyl carbon.

The A_AL_1 mechanism involves the following steps:

Protonation of the ester oxygen.

Rate-determining unimolecular cleavage of the bond between the oxygen and the tert-butyl group, forming a stable tert-butyl carbocation and 2,4,6-trimethylbenzoic acid.

Rapid reaction of the tert-butyl carbocation with water to form tert-butanol (B103910).

This mechanism is predominant due to the formation of a relatively stable tertiary carbocation.

In contrast to the A_AL_1 mechanism observed for this compound, less sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, undergo hydrolysis via the more common bimolecular acyl-oxygen fission (A_AC_2) mechanism. cdnsciencepub.comcdnsciencepub.com In the A_AC_2 pathway, a water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the alcohol portion yields the carboxylic acid.

The preference for the A_AC_2 mechanism in less hindered analogs is due to the greater accessibility of the carbonyl carbon for nucleophilic attack. The steric hindrance in this compound makes the transition state for the A_AC_2 mechanism energetically unfavorable, thus favoring the A_AL_1 pathway.

The composition of the solvent significantly influences the rate and pathway of the hydrolysis of this compound. Studies have been conducted in aqueous ethanol (B145695) and aqueous acetone (B3395972) to understand these effects. rsc.orgrsc.org The rate of the A_AL_1 reaction is sensitive to the ionizing power of the solvent. A more polar solvent system can better solvate the forming carbocation and the leaving carboxylic acid, thereby accelerating the rate of the unimolecular fission.

For instance, the rate of hydrolysis of this compound has been studied in varying compositions of aqueous ethanol and aqueous acetone. rsc.orgrsc.org The results from these studies help in quantifying the solvent's role in stabilizing the transition state of the A_AL_1 mechanism.

Proton availability is crucial for the initiation of the acid-catalyzed hydrolysis by protonating the ester. The concentration of the acid catalyst directly affects the reaction rate. Furthermore, the nature of the solvent and its ability to solvate the protonated ester and the subsequent transition state play a significant role. acs.org In mixed aqueous solvents, the basicity of the solvent mixture can influence the solvation of the proton. researchgate.net The transition state of the A_AL_1 mechanism involves charge separation, and its stability is highly dependent on the solvating power of the medium. A solvent that can effectively solvate both the developing positive charge on the alkyl group and the negative charge on the carboxylic acid will lower the activation energy and increase the reaction rate.

Alkaline Hydrolysis of this compound and Related Systems.

The alkaline hydrolysis of esters typically proceeds through a bimolecular nucleophilic acyl substitution (B_AC_2) mechanism. However, the steric hindrance in this compound again leads to an alternative, less common pathway.

For this compound, the extreme steric hindrance at the carbonyl carbon makes the traditional B_AC_2 attack by a hydroxide (B78521) ion highly unfavorable. Instead, the alkaline hydrolysis can proceed through a bimolecular mechanism involving nucleophilic attack on the alkyl group, known as the B_AL_2 mechanism. cdnsciencepub.comcdnsciencepub.com In this S_N2-type reaction, the hydroxide ion attacks the carbon of the tert-butyl group, leading to the cleavage of the alkyl-oxygen bond and the formation of tert-butanol and the 2,4,6-trimethylbenzoate anion.

However, it is important to note that S_N2 reactions at a tertiary carbon are generally disfavored. For many hindered esters, the B_AL_2 mechanism is still very slow. In the specific case of methyl 2,4,6-trimethylbenzoate, studies have shown that it still hydrolyzes via the usual acyl-oxygen fission, indicating that the hindrance is not sufficient to force the B_AL_2 pathway. cdnsciencepub.comcdnsciencepub.com The B_AL_2 mechanism becomes more plausible with esters that have a good leaving group and a sterically accessible alkyl group that is not tertiary. The requirements for a B_AL_2 type reaction are generally a methyl or a strained ring alkyl group and a highly hindered carbonyl carbon. stackexchange.com

Strategies for Mild and Efficient Saponification in Non-Aqueous Media

The saponification of sterically hindered esters, such as this compound, is notoriously difficult under standard aqueous conditions due to steric shielding of the carbonyl group. arkat-usa.org Traditional methods often require harsh conditions like high temperatures, long reaction times, and a large excess of base, which can be incompatible with complex molecules. arkat-usa.orgresearchgate.net To overcome these limitations, strategies focusing on non-aqueous solvent systems have been developed to enhance the reactivity of the nucleophile. researchgate.net

A notably effective method involves the use of sodium hydroxide in a mixed solvent system of methanol (B129727) and dichloromethane (B109758) (CH₂Cl₂/MeOH 9:1) at room temperature. arkat-usa.orgresearchgate.net This non-aqueous environment minimizes the solvation of the hydroxide ions. arkat-usa.org In traditional protic solvents like water, hydroxide ions are heavily solvated through hydrogen bonding, which increases the energy barrier for the reaction. arkat-usa.orgresearchgate.net By using a largely aprotic medium, the hydroxide ion is less solvated, or "naked," rendering it a more potent nucleophile capable of attacking the sterically congested carbonyl carbon even under mild conditions. researchgate.net This protocol has been demonstrated to rapidly and efficiently saponify a variety of sterically hindered esters that are typically resistant to hydrolysis. researchgate.net

The effectiveness of this mild, non-aqueous saponification method is highlighted by its successful application to a range of challenging substrates, achieving high yields in remarkably short reaction times at room temperature. researchgate.net

Table 1: Saponification of Hindered Esters using NaOH in CH₂Cl₂/MeOH (9:1) at Room Temperature

EntryEster SubstrateTime (min)Yield (%)
1Methyl 2,4,6-trimethylbenzoate1598
2Methyl 1-adamantanecarboxylate2098
3tert-Butyl pivalate6095
4Phenyl pivalate3099

This table is generated based on data for representative hindered esters to illustrate the efficacy of the described method. researchgate.net

Effects of Steric and Electronic Factors on Base-Mediated Cleavage

The rate and mechanism of base-mediated cleavage of esters are profoundly influenced by both steric and electronic factors. arkat-usa.org In the case of this compound, the steric hindrance is extreme. The carbonyl group is flanked by two ortho-methyl groups on the aromatic ring, and the ester oxygen is attached to a bulky tert-butyl group. This severe crowding makes the standard BAc2 (Bimolecular, Base-catalyzed, Acyl-oxygen cleavage) mechanism exceptionally slow. stackexchange.com The BAc2 pathway, which involves nucleophilic attack at the carbonyl carbon, is sterically inhibited by the ortho-substituents that shield the reaction center. stackexchange.compsu.edu

This steric impediment can force the reaction to proceed through an alternative mechanism if one is available. stackexchange.com For instance, with methyl 2,4,6-trimethylbenzoate, the less common BAl2 (Bimolecular, Base-catalyzed, Alkyl-oxygen cleavage) mechanism can occur, where the hydroxide ion performs an Sₙ2 attack on the methyl group's carbon atom. stackexchange.com However, for this compound, this BAl2 pathway is also prohibited, as the tertiary carbon of the tert-butyl group is not susceptible to Sₙ2 attack.

The electronic nature of the substituents also plays a role, though it is often overshadowed by the dominant steric effects in highly hindered systems. arkat-usa.org Electron-withdrawing groups on the aromatic ring would typically increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like the methyl groups in 2,4,6-trimethylbenzoate, slightly decrease the carbonyl carbon's reactivity. However, the primary factor governing the cleavage of this ester is the immense steric hindrance that physically blocks the nucleophile's approach to the carbonyl carbon. rsc.org This ground-state destabilization, caused by the twisting of the carboxyl group out of conjugation with the aromatic ring due to the bulky ortho substituents, is a critical factor influencing reactivity. researchgate.net

Uncatalyzed Solvolytic Reactions and Decomposition Pathways

In the absence of a catalyst, the solvolysis of this compound in neutral or weakly acidic media proceeds through a mechanism involving the cleavage of the alkyl-oxygen bond. rsc.orgrsc.org Kinetic studies performed in aqueous ethanol and aqueous acetone have shown that the reaction pathway is dominated by alkyl-oxygen fission. rsc.orgrsc.org

The decomposition is initiated by the departure of the stable tert-butyl carbocation, a process facilitated by the polar solvent. This pathway is favored due to two main factors:

Steric Strain Relief: The significant steric strain in the ester molecule is released upon fission of the alkyl-oxygen bond.

Carbocation Stability: The tertiary butyl group forms a relatively stable tert-butyl carbocation.

C₆H₂(CH₃)₃COOC(CH₃)₃ → [C(CH₃)₃]⁺ + [C₆H₂(CH₃)₃COO]⁻

This initial, rate-determining step is followed by rapid reactions of the carbocation with the solvent. For example, in aqueous ethanol, the tert-butyl carbocation will react to form tert-butyl alcohol and tert-butyl ethyl ether. rsc.org The reaction kinetics point towards a unimolecular decomposition, consistent with an Sₙ1-type mechanism where the formation of the carbocation is the slow step. researchgate.net

Structural, Conformational, and Spectroscopic Characterization Studies

Advanced Spectroscopic Techniques for Elucidating Steric and Electronic Environments

The crowded steric environment of tert-butyl 2,4,6-trimethylbenzoate (B1236764) necessitates the use of sophisticated spectroscopic methods to probe its unique molecular architecture and electronic landscape.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. For tert-butyl 2,4,6-trimethylbenzoate, NMR studies are crucial for understanding the conformational preferences arising from the sterically demanding substituents.

Due to the significant steric clash between the ortho-methyl groups and the carbonyl group of the ester, the rotation around the aryl-C(O) bond is expected to be highly restricted. This restricted rotation can lead to the existence of distinct rotamers, which may be observable by NMR spectroscopy at low temperatures. Dynamic NMR (DNMR) studies on symmetrically ortho-disubstituted aryl carbinols and their ethers have successfully determined rotational barriers, with free energies of activation ranging from 4.6 to 10.1 kcal/mol. nih.gov A similar approach could be employed to quantify the rotational barrier in this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the tert-butyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the methyl groups and the anisotropic effect of the carbonyl group. In related ortho-substituted benzoic acid/ester derivatives, the proximity of the substituents to the carboxylic acid/ester functional groups has been shown to significantly impact their NMR spectra. acs.orgurl.edu

The ¹³C NMR spectrum would provide valuable information about the carbon framework. The chemical shift of the carbonyl carbon is particularly sensitive to the electronic and steric effects of the ortho substituents. researchgate.net In substituted phenyl benzoates, ortho substituents have been shown to exert a notable influence on the carbonyl carbon chemical shift. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds)

NucleusPredicted Chemical Shift (ppm)Notes
¹H (Aromatic)~6.8-7.0Two equivalent protons due to symmetry.
¹H (ortho-CH₃)~2.3-2.5Six protons from two methyl groups.
¹H (para-CH₃)~2.2-2.4Three protons.
¹H (tert-butyl)~1.5-1.7Nine protons, singlet.
¹³C (C=O)~165-170Sensitive to steric and electronic effects. researchgate.net
¹³C (Aromatic C-O)~138-142Quaternary carbon.
¹³C (Aromatic C-CH₃)~135-139Quaternary carbons.
¹³C (Aromatic C-H)~128-130Two equivalent carbons.
¹³C (C(CH₃)₃)~80-85Quaternary carbon of the tert-butyl group.
¹³C (C(CH₃)₃)~28-30Methyl carbons of the tert-butyl group.
¹³C (ortho-CH₃)~20-22-
¹³C (para-CH₃)~19-21-

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and their local environments within a molecule. For this compound, these techniques can probe the dynamics of the ester and methyl groups.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration. nih.gov For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹. The presence of ortho-methyl groups in this compound may cause a slight shift in this frequency due to steric inhibition of resonance, where the ester group is twisted out of the plane of the benzene (B151609) ring, reducing conjugation. The C-O stretching vibrations of the ester group are expected to appear as two or more bands in the 1300-1000 cm⁻¹ region. nih.gov

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations and the symmetric stretching of the methyl groups would be particularly active in the Raman spectrum. Studies on related semi-aromatic polyesters have shown that the presence of aromatic units significantly affects the Raman tensor of the ester carbonyl group. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (CH₃ & tert-butyl)3000-2850IR, Raman
C=O Stretch (Ester)1730-1715IR (Strong)
Aromatic C=C Stretch1600-1450IR, Raman
C-O Stretch (Ester)1300-1000IR (Strong)
CH₃ Bending1470-1370IR, Raman

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and can be used to study reaction mechanisms involving changes in electronic structure. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the substituted benzene ring.

The electronic spectrum of the parent compound, 2,4,6-trimethylbenzoic acid, in sulfuric acid shows characteristic absorption bands at 208.5 nm and 282.5 nm. mst.edu In 100% sulfuric acid, an additional intense band appears at 328 nm, which is attributed to the formation of the acyllium ion (MesCO⁺). mst.edu While the esterification to form this compound will alter the electronic environment, the fundamental π-π* transitions of the aromatic ring are expected to be present. The electronic effects of substituents on benzoic acids have been shown to correlate with their biological activities and reactivity. nih.gov The steric hindrance in this compound may lead to a hypsochromic (blue) shift of the main absorption bands compared to a less hindered ester, due to the reduced coplanarity and conjugation between the carbonyl group and the aromatic ring.

UV-Vis spectroscopy can also be employed to monitor photochemical reactions. For instance, the photolysis of this compound could lead to the formation of transient intermediates, such as radicals, which may have distinct absorption spectra that can be detected and characterized.

X-ray Crystallography and Solid-State Structural Analysis of Related Compounds

While a crystal structure for this compound is not publicly available, X-ray crystallography of related sterically hindered compounds provides valuable insights into the expected solid-state conformation. For example, the crystal structure of tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate reveals the spatial arrangement of the bulky tert-butyl group. researchgate.net

Spectroscopic Investigations of Transient Intermediates (e.g., EPR for Radical Species)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of radical species. The photochemical or thermal decomposition of this compound could generate transient radical intermediates.

For instance, photolysis could lead to the homolytic cleavage of the ester bond, potentially forming a 2,4,6-trimethylbenzoyl radical and a tert-butyl radical. The tert-butyl radical is a well-characterized species in EPR spectroscopy. dtu.dkrsc.org EPR studies on the related 2,4,6-tri(tert-butyl)benzyl, -anilino, -phenoxy, and -phenylthiyl radicals have provided detailed information on their electronic structure and kinetic behavior. canada.ca The EPR spectrum of any radical derived from this compound would exhibit hyperfine coupling to the various protons in the molecule, providing a fingerprint for its identification and a map of the unpaired electron spin distribution.

Computational Chemistry and Theoretical Studies on Tert Butyl 2,4,6 Trimethylbenzoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. For tert-butyl 2,4,6-trimethylbenzoate (B1236764), methods like Density Functional Theory (DFT) are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles.

Due to the steric hindrance from the ortho-methyl groups and the bulky tert-butyl group, the ester functionality is forced out of the plane of the benzene (B151609) ring. Calculations would quantify this deviation. For instance, the dihedral angle between the plane of the carboxylate group and the benzene ring is a key parameter. In related sterically hindered molecules, this angle can be significant, impacting the molecule's electronic structure and reactivity.

The electronic structure, including the distribution of electron density and the nature of molecular orbitals (e.g., HOMO and LUMO), can also be determined. A molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen atoms of the ester group as sites susceptible to electrophilic attack.

Table 1: Exemplary Calculated Geometrical Parameters for a Sterically Hindered Benzoate Note: This table presents typical values for a sterically hindered aromatic ester, calculated using DFT methods, as direct literature values for tert-butyl 2,4,6-trimethylbenzoate are not available. The data illustrates the type of information generated from such calculations.

ParameterDescriptionTypical Calculated Value
C=O Bond LengthLength of the carbonyl double bond.~1.21 Å
C-O (Ester) Bond LengthLength of the single bond between the carbonyl carbon and the ester oxygen.~1.35 Å
O-C (tert-Butyl) Bond LengthLength of the bond between the ester oxygen and the tert-butyl carbon.~1.48 Å
O=C-O Bond AngleAngle within the ester group.~125°
C(aromatic)-C(carbonyl)-O-C(tert-butyl) Dihedral AngleTorsion angle describing the twist of the ester group relative to the ring.60-90°

Density Functional Theory (DFT) for Predicting Conformational Preferences and Steric Strain

The significant steric crowding in this compound, arising from the ortho-methyl groups on the benzene ring and the large tert-butyl group on the ester oxygen, is a defining feature of its structure. DFT calculations are particularly well-suited for analyzing the resulting conformational preferences and quantifying the steric strain.

The molecule's structure is a balance between the stabilizing effects of conjugation, which would favor a planar arrangement of the ester and the ring, and the destabilizing steric repulsion between the bulky groups. DFT calculations can map the potential energy surface as a function of key dihedral angles, revealing the lowest energy conformers. For this molecule, the most stable conformation is expected to involve significant rotation around the C(aromatic)-C(carbonyl) bond to minimize the clash between the ortho-methyl groups and the carbonyl oxygen.

Computational techniques such as Independent Chemical Environment (ICE) or IRI (Interaction Region Imaging) analysis can visualize and quantify the steric repulsion. researchgate.net These methods highlight regions of high electron density overlap, which correspond to steric strain, providing a clear picture of how the bulky substituents influence the molecule's preferred shape. For similar crowded molecules, calculations have shown that steric effects can lead to unusual bond angles and elongated bonds to relieve strain. ethz.ch

Modeling of Reaction Transition States and Energy Barriers for Hydrolysis Pathways

The hydrolysis of this compound is an interesting case due to its steric hindrance. Typically, base-catalyzed ester hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a nucleophile attacks the carbonyl carbon. However, the severe steric shielding of the carbonyl group in this molecule makes this pathway difficult.

An alternative mechanism is the bimolecular alkyl-oxygen cleavage (BAl2), where the nucleophile attacks the alkyl carbon (in this case, the tertiary carbon of the tert-butyl group). nih.gov For tert-butyl esters, an acid-catalyzed AAl1 mechanism involving alkyl-oxygen cleavage is also common, proceeding through a stable tert-butyl carbocation.

Computational modeling can be used to investigate the viability of these competing pathways. By calculating the structures and energies of the transition states for each mechanism, the activation energy barriers can be determined. capes.gov.brresearchgate.net The pathway with the lowest energy barrier is the most likely to occur. For this compound, it is expected that calculations would show a high energy barrier for the BAc2 pathway due to steric hindrance, making alkyl-oxygen fission (AAl1 or BAl2) the more favorable routes. capes.gov.brresearchgate.net

Table 2: Hypothetical Calculated Energy Barriers for Competing Hydrolysis Pathways Note: This table illustrates the expected outcome of DFT calculations for the hydrolysis of this compound, based on principles of physical organic chemistry and studies of related compounds. capes.gov.br

Hydrolysis MechanismDescriptionExpected Relative Energy Barrier (kcal/mol)Key Feature
BAc2 (Acyl-Oxygen Cleavage)Nucleophilic attack at the carbonyl carbon.HighSterically hindered transition state.
AAl1 (Alkyl-Oxygen Cleavage)Formation of a tert-butyl carbocation intermediate.Low (in acid)Stabilized tertiary carbocation.
BAl2 (Alkyl-Oxygen Cleavage)SN2 attack at the tert-butyl carbon.HighSteric hindrance to backside attack.

Investigations into the Nature and Stability of Related Radical Intermediates (e.g., tert-Butyl Radical)

The tert-butyl radical is a key intermediate in many chemical reactions and its properties are well-studied through computational methods. acs.orgacs.orgnih.gov These studies are relevant to understanding potential fragmentation pathways of this compound under certain conditions, such as pyrolysis or photolysis, which could lead to the formation of this radical.

High-level quantum chemical calculations have been used to determine the thermodynamic and structural properties of the tert-butyl radical with high accuracy. Its heat of formation, ionization energy, and bond dissociation energies have been subjects of both theoretical and experimental investigation. acs.org Computationally, the tert-butyl radical is predicted to have a slightly pyramidalized structure rather than being perfectly planar, a result of the balance between sp2 hybridization (favoring planarity) and hyperconjugation (which can be accommodated in a slightly bent structure).

The stability of the tert-butyl radical is often attributed to hyperconjugation, where electrons from the C-H σ-bonds of the methyl groups donate into the singly occupied p-orbital of the central carbon atom. Computational analysis of the molecular orbitals can visualize and quantify this stabilizing interaction.

Table 3: Computationally and Experimentally Determined Properties of the tert-Butyl Radical

PropertyValue (Computational)Value (Experimental)Reference
Heat of Formation (ΔH°f 298)57 ± 7 kJ/mol51.5 ± 1.7 kJ/mol acs.org
Ionization Energy6.81 ± 0.06 eV6.58 - 6.70 eV acs.org
C-H Bond Dissociation Energy (in isobutane)~96.5 kcal/mol~96.5 kcal/mol

Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound in a solvent. These simulations are crucial for understanding how solvent molecules arrange themselves around the solute and how this "solvation shell" influences the solute's properties and reactivity.

For a molecule with both a large nonpolar region (the trimethylphenyl and tert-butyl groups) and a polar region (the ester group), the solvent organization will be complex. In an aqueous solution, MD simulations would likely show that water molecules form structured hydrogen-bonding networks around the polar ester group, while being repelled from the hydrophobic regions. nih.govresearchgate.net Studies on tert-butyl alcohol (TBA), a related molecule, show that the bulky alkyl group can retard the dynamics of surrounding water molecules. researchgate.netacs.org

Applications in Organic Synthesis and Reagent Chemistry

tert-Butyl 2,4,6-Trimethylbenzoate (B1236764) as a Model System for Studying Steric Effects on Reactivity

The significant steric congestion around the carbonyl carbon in tert-butyl 2,4,6-trimethylbenzoate renders it exceptionally resistant to nucleophilic attack. This low reactivity makes it an excellent model system for studying steric effects and reaction mechanisms. For instance, the hydrolysis of esters is significantly influenced by the steric bulk of both the acyl and alkoxy groups. Studies on the hydrolysis of various esters have shown that increasing steric hindrance dramatically decreases the reaction rate.

In a typical base-catalyzed ester hydrolysis (BAc2 mechanism), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. However, with highly hindered esters like methyl 2,4,6-trimethylbenzoate, this pathway is severely impeded. An alternative mechanism, the BAl2 mechanism, where the nucleophile attacks the alkyl carbon of the alkoxy group in an SN2 reaction, can become competitive, although this is generally rare and requires a very hindered carbonyl center. stackexchange.com The hydrolysis rate for tert-butyl esters is noted to be significantly slower than that of methyl, ethyl, or even isopropyl esters, underscoring the substantial steric shield provided by the tert-butyl group.

The acid-weakening effect observed in similarly hindered molecules like 2,4,6-tri-t-butylbenzoic acid is attributed to steric hindrance preventing the carboxylate anion from achieving optimal solvation. researchgate.net This principle of sterically enforced stability and altered reactivity is central to the utility of this compound as a model compound.

Table 1: Relative Influence of Ester Groups on Hydrolysis Rate

Ester Group (R in R-COOR')Relative Hydrolysis RateDominant Steric Factor
MethylFastMinimal
IsopropylSlowModerate
tert-ButylVery SlowHigh

This table illustrates the general trend of how the steric bulk of the alcohol-derived portion of an ester affects its rate of hydrolysis.

Influence of Steric Hindrance on Selectivity in Complex Synthetic Transformations

Steric hindrance is a powerful tool for controlling the stereochemical outcome of a reaction. By creating a sterically biased environment around a reactive center, chemists can direct incoming reagents to approach from a less hindered face, leading to the preferential formation of one stereoisomer over others.

The reduction of a ketone to a secondary alcohol can create a new stereocenter. In molecules that already contain a stereocenter, such as β-keto esters, this reduction can lead to two possible diastereomers. The steric and electronic properties of substituents near the ketone can strongly influence which diastereomer is formed. nih.govnih.govclockss.org

In the context of a β-keto ester bearing a bulky ester group like this compound, the sheer size of the ester moiety can dictate the facial selectivity of the ketone reduction. According to models like the Felkin-Anh and Cram-chelate models, a reducing agent (e.g., sodium borohydride) will preferentially attack the carbonyl from the less sterically encumbered face. researchgate.net The bulky ester group would act as a stereodirecting element, blocking one face of the ketone and forcing the hydride to approach from the opposite side. This results in a high degree of diastereoselectivity, yielding predominantly one diastereomer of the corresponding β-hydroxy ester. nih.gov This strategy is crucial in the synthesis of complex molecules like statins, where precise control of stereochemistry is required. nih.gov

Table 2: Steric Influence on Diastereoselective Ketone Reduction

Keto Ester SubstituentExpected DiastereoselectivityControlling Factor
Small (e.g., -COOCH3)Low to ModerateSubstrate conformation
Bulky (e.g., -COOC(CH3)3)Moderate to HighSteric hindrance from ester group
Very Bulky (e.g., this compound moiety)HighSignificant steric blocking of one face

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. organic-chemistry.org However, these reactions can be challenging when one or both of the coupling partners are sterically hindered, such as an aryl halide with substituents in both ortho positions. researchgate.netrsc.org The use of substrates like an aryl halide derivative of 2,4,6-trimethylbenzoic acid presents a significant steric challenge.

Successful coupling of such hindered substrates often requires specialized catalytic systems. researchgate.net The key is typically the choice of a phosphine (B1218219) ligand on the palladium catalyst. Bulky, electron-rich monophosphine ligands are often necessary to facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle with hindered substrates. researchgate.net These ligands can stabilize the active catalytic species and create a specific steric environment that promotes the desired bond formation while minimizing side reactions. In some cases, the choice of ligand can even determine the stereochemical outcome of the reaction, leading to either retention or inversion of configuration at a stereocenter.

Recent advances have led to the development of robust catalyst systems that can effectively couple a wide variety of aryl chlorides and bromides, including those with significant steric bulk, with numerous boronic acids and esters. organic-chemistry.orgnih.gov

Role as a Precursor or Byproduct in Advanced Organometallic and Main Group Element Chemistry

The unique structural features of this compound and its derivatives make them relevant in the field of organometallic and main group chemistry. The bulky 2,4,6-trimethylbenzoyl group can be incorporated into ligands or used as a starting material for creating other complex molecules.

For example, (2,4,6-trimethylbenzoyl)bis(o-tolyl)phosphine oxide is a known compound used as a precursor in the synthesis of other specialized phosphorus-containing molecules. ontosight.ai Such compounds can have applications as photosensitizers or initiators in photochemical reactions. ontosight.ai The reactivity and properties of these organophosphorus compounds are directly influenced by the steric and electronic nature of the trimethylbenzoyl moiety.

Furthermore, the steric bulk of substituents can fundamentally alter the structure and reactivity of main group organometallic compounds. For instance, trialkylaluminum compounds (R₃Al) tend to exist as dimers. However, when the alkyl group is sufficiently bulky, such as a tert-butyl group, dimerization is prevented, and the compound exists as a monomer. This principle extends to ligands in transition metal chemistry, where bulky groups are used to control the coordination number of the metal center, stabilize reactive species, and influence catalytic activity.

Advanced Topics and Future Research Trajectories

Development of Novel Catalytic Systems for Highly Hindered Ester Synthesis and Transformation

The synthesis and transformation of sterically hindered esters like tert-butyl 2,4,6-trimethylbenzoate (B1236764) remain a significant challenge in organic chemistry. youtube.comarkat-usa.org Traditional esterification and hydrolysis methods are often inefficient due to the steric shielding of the carbonyl group. arkat-usa.orgucoz.com This has spurred the development of novel catalytic systems to facilitate these reactions.

Recent research has focused on creating more effective catalysts for the synthesis of electron-rich and hindered esters. acs.org For instance, gold(I)-catalyzed acylation reactions using alkyne-tethered mixed anhydrides have shown promise for ester bond formation in complex and sterically demanding substrates. acs.org Other approaches involve the use of specialized coupling reagents that can operate under mild conditions and are compatible with a wide range of functional groups. organic-chemistry.org The development of catalytic systems that can achieve dehydrative condensation between equimolar amounts of carboxylic acids and alcohols without the need for additional dehydrating agents is considered an ideal and more environmentally friendly approach. nii.ac.jp

Future research in this area will likely focus on:

Designing more active and selective catalysts: This includes the exploration of new metal-based catalysts, organocatalysts, and even biocatalysts (enzymes) that can overcome the high activation barriers associated with reactions of sterically hindered esters.

Developing catalytic methods for a broader range of transformations: Beyond synthesis and hydrolysis, there is a need for catalysts that can facilitate other transformations of hindered esters, such as reductions, and reactions at the aromatic ring.

Utilizing flow chemistry: Flow processes can offer advantages in terms of scalability, safety, and the ability to precisely control reaction conditions, which could be particularly beneficial for challenging reactions involving hindered esters. organic-chemistry.org

Exploration of tert-Butyl 2,4,6-Trimethylbenzoate Reactivity under Non-Classical Conditions (e.g., High Pressure, Supercritical Fluids)

Investigating the reactivity of this compound under non-classical conditions, such as high pressure or in supercritical fluids, opens up new avenues for chemical transformations that are difficult to achieve under standard conditions.

High-pressure chemistry can significantly influence reaction rates and equilibria, particularly for reactions with a negative activation volume. By applying high pressure, the transition state of a reaction can be stabilized, leading to accelerated reaction rates. illinois.edu For sterically hindered esters, high pressure could facilitate nucleophilic attack on the carbonyl carbon by compressing the molecules and overcoming steric repulsion.

Supercritical fluids, with their unique combination of gas-like and liquid-like properties, can act as both solvent and reactant, and their properties can be tuned by varying pressure and temperature. The use of supercritical fluids could enhance the solubility of reactants and facilitate mass transfer, potentially leading to more efficient reactions of this compound.

Future research directions in this area include:

Systematic studies of pressure effects: A detailed investigation into how varying pressure affects the kinetics and thermodynamics of reactions involving this compound.

Exploration of different supercritical fluids: Investigating a range of supercritical fluids (e.g., supercritical CO2, water) as reaction media for the synthesis and transformation of this hindered ester.

In-situ spectroscopic studies: Utilizing techniques like high-pressure NMR and IR spectroscopy to gain mechanistic insights into reactions occurring under these non-classical conditions.

Multi-Scale Modeling Approaches for Comprehensive Understanding of Steric Effects

A comprehensive understanding of the profound steric effects at play in this compound requires the use of sophisticated computational modeling techniques. Multi-scale modeling, which combines different levels of theory to study a system at various length and time scales, is a powerful tool for this purpose.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can provide highly accurate information about the electronic structure, geometry, and reactivity of the molecule. nih.govbsu.by These calculations can elucidate the distribution of electron density and identify the energetic barriers for different reaction pathways. bsu.by However, QM methods are computationally expensive and are often limited to relatively small systems.

Molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to study the conformational landscape and dynamic behavior of larger systems over longer timescales. These methods can provide insights into how the bulky tert-butyl and methyl groups restrict the rotation of bonds and influence the accessibility of the ester group to reagents.

By integrating QM and MM/MD approaches (QM/MM), researchers can study a specific reactive part of the molecule with high accuracy while treating the surrounding environment with a less computationally demanding method. This allows for a more realistic simulation of the molecule's behavior in solution or within a larger molecular assembly. The recent advancements in machine learning can also be leveraged to accelerate these computational studies and predict the properties of new catalysts and materials. acs.org

Future research will likely involve:

Developing more accurate force fields: Creating improved parameters for MM simulations that can better capture the subtle electronic and steric effects in hindered esters.

Simulating reaction dynamics: Using advanced simulation techniques to model the entire course of a chemical reaction, providing a detailed, atomistic view of the mechanism.

Predictive modeling: Employing machine learning and artificial intelligence to predict the reactivity and properties of this compound and related compounds, guiding experimental efforts.

Potential for Integration into Advanced Materials Science or Supramolecular Chemistry as a Sterically Demanding Unit

The significant steric bulk of this compound makes it an intriguing building block for the design of advanced materials and supramolecular assemblies. The term "sterically demanding" refers to the spatial hindrance caused by a large molecular group that can influence reaction pathways and molecular packing. reddit.com

In materials science, incorporating such a bulky unit can be used to control the architecture and properties of polymers and other materials. For example, it could be used to:

Create materials with high free volume: The steric hindrance can prevent efficient packing of polymer chains, leading to materials with increased porosity and potentially useful gas separation or storage properties.

Develop novel catalysts: The bulky group could be used to create specific active sites in a catalyst, influencing its selectivity. hud.ac.uk

Synthesize unique liquid crystals: The shape and steric interactions of the molecule could favor the formation of specific liquid crystalline phases.

In supramolecular chemistry, the non-covalent interactions of the tert-butyl and methyl groups can be exploited to direct the self-assembly of molecules into well-defined architectures. The steric hindrance can be used to control the geometry and stability of these assemblies. For instance, it could be a component in the design of molecular machines, where the restricted rotation around certain bonds could be a key feature. The principles of hydrogen bonding and other non-covalent interactions are central to designing these complex systems. wikipedia.org

Future research in this promising area will focus on:

Synthesis of polymers and dendrimers: Incorporating the tert-butyl 2,4,6-trimethylbenzoyl group into macromolecules and studying their resulting properties.

Design of molecular hosts: Using the sterically demanding unit to create cavities of specific sizes and shapes for molecular recognition and encapsulation.

Exploration of self-assembly in different environments: Investigating how the molecule self-assembles on surfaces or in different solvents to form ordered structures.

Unexplored Reaction Pathways and Mechanistic Puzzles

Despite the knowledge gained about the reactivity of hindered esters, there remain unexplored reaction pathways and mechanistic puzzles surrounding this compound. The interplay of steric and electronic effects in this molecule can lead to unexpected reactivity.

While the hydrolysis of many esters proceeds through a well-established nucleophilic acyl substitution mechanism, highly hindered esters can sometimes undergo alternative pathways. youtube.comucoz.com For example, under certain conditions, cleavage of the alkyl-oxygen bond (BAL1 or AAL1 mechanism) might compete with or even dominate over the more common acyl-oxygen cleavage (BAC2 or AAC2 mechanism). ucoz.comresearchgate.net Isotopic labeling studies are a powerful tool for distinguishing between these mechanistic possibilities. youtube.com

Furthermore, the reactivity of the aromatic ring in this compound is also influenced by the bulky substituents. Electrophilic aromatic substitution reactions may be directed to specific positions or be significantly retarded due to steric hindrance. The potential for novel intramolecular reactions or rearrangements under specific conditions also warrants investigation.

Future research should aim to:

Conduct detailed mechanistic studies: Employing a combination of kinetic experiments, isotopic labeling, and computational modeling to unravel the intricate details of its reaction mechanisms.

Explore reactions under extreme conditions: Investigating the behavior of the molecule under high temperatures, in the presence of strong acids or bases, or under photochemical or electrochemical conditions to uncover novel transformations.

Search for unexpected products: Carefully analyzing reaction mixtures to identify minor byproducts that could provide clues to previously unknown reaction pathways.

Q & A

Q. What are the established synthetic routes for tert-butyl 2,4,6-trimethylbenzoate, and what are the critical reaction parameters?

  • Methodological Answer : A common approach involves esterification of 2,4,6-trimethylbenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, the acid chloride intermediate (prepared using PCl₃ or FeCl₃ with tert-butyl esters) can react with tert-butanol under mild conditions . Key parameters include temperature control (60–100°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like tert-butyl group cleavage. Purification typically employs column chromatography or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for aromatic protons (singlet at δ ~6.7 ppm for the 1,3,5-trimethyl-substituted ring), tert-butyl group (singlet at δ ~1.3 ppm for 9H), and methyl groups (δ ~2.3–2.5 ppm) .
  • ¹³C NMR : Tert-butyl carbon appears at δ ~28 ppm (CH₃) and ~80 ppm (quaternary C). The ester carbonyl resonates at δ ~165 ppm .
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹ .
  • Purity can be assessed via melting point consistency (if crystalline) or GC-MS to detect residual solvents/byproducts.

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, ensuring data quality by checking R-factor convergence (<5%) and thermal displacement parameters. For anisotropic displacement, ORTEP for Windows can visualize ellipsoids . In cases of twinning or poor resolution (e.g., disordered tert-butyl groups), consider data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity and stability of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental IR/NMR data for validation .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study steric hindrance from the tert-butyl group. Analyze radial distribution functions to assess intermolecular interactions .

Q. What strategies resolve contradictions in crystallographic data for metal complexes involving 2,4,6-trimethylbenzoate ligands?

  • Methodological Answer :
  • Data Quality : Ensure completeness (>95%) and redundancy (>4) in diffraction data. Use SHELXD for phase problem solutions in cases of weak anomalous scattering .
  • Disorder Handling : For disordered tert-butyl groups, apply PART instructions in SHELXL to model split positions. Refine occupancy factors iteratively .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing analysis .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : Design Suzuki-Miyaura coupling experiments using this compound as a substrate. Compare yields with/without steric directing groups (e.g., ortho-methyl vs. tert-butyl). Use kinetic studies (e.g., monitoring via ¹H NMR) to determine rate constants for different positions. Computational docking (AutoDock Vina) can model steric clashes with palladium catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.